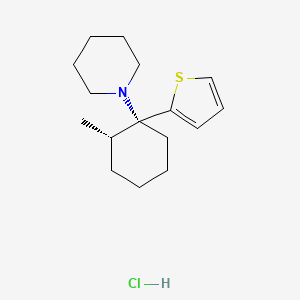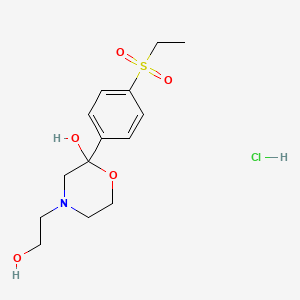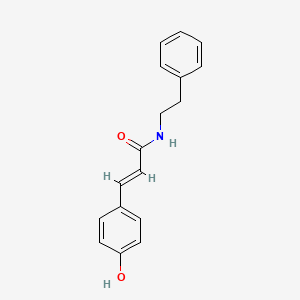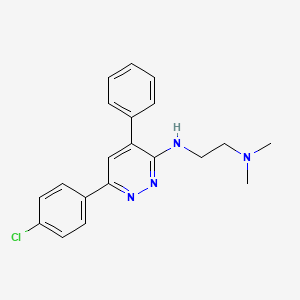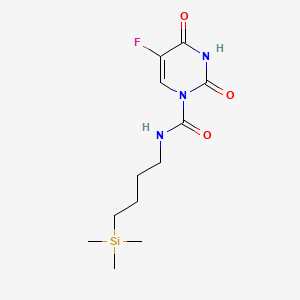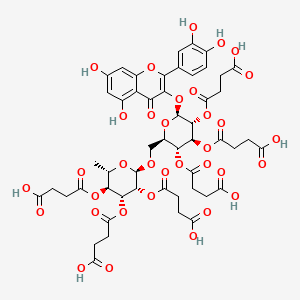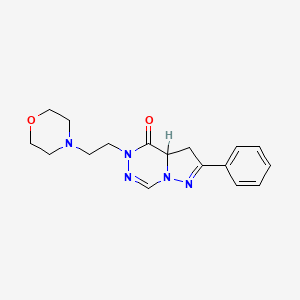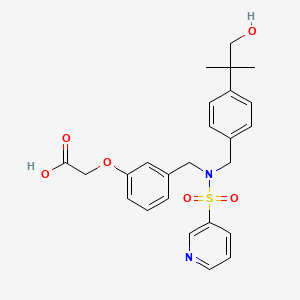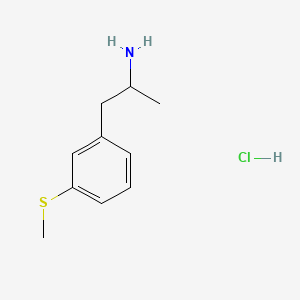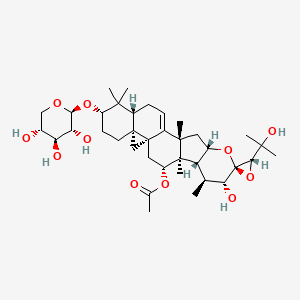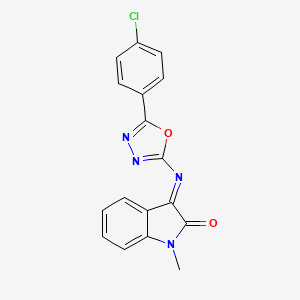
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenyl group and the indolinone moiety in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone typically involves multiple steps. One common synthetic route includes the reaction of p-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 1-methyl-2-indolinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone can be compared with other similar compounds, such as:
3-(5-(p-Chlorophenyl)-1,3,4-thiadiazol-2-ylimino)-1-methyl-2-indolinone: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
3-(5-(p-Chlorophenyl)-1,3,4-triazol-2-ylimino)-1-methyl-2-indolinone: The presence of a triazole ring in this compound can lead to variations in its reactivity and biological effects.
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-ethyl-2-indolinone: The substitution of the methyl group with an ethyl group can influence the compound’s solubility and interaction with biological targets.
Propiedades
Número CAS |
84640-79-9 |
|---|---|
Fórmula molecular |
C17H11ClN4O2 |
Peso molecular |
338.7 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1-methylindol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-5-3-2-4-12(13)14(16(22)23)19-17-21-20-15(24-17)10-6-8-11(18)9-7-10/h2-9H,1H3/b19-14+ |
Clave InChI |
HQIRXHNTGVARDF-XMHGGMMESA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=C(C=C4)Cl)/C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



